molecular formula C17H19FN2O2 B5025023 3-[1-(2-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole

3-[1-(2-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole

Cat. No. B5025023
M. Wt: 302.34 g/mol
InChI Key: WXRHVMGDVZNODN-UHFFFAOYSA-N
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Description

The compound “3-[1-(2-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an isoxazole ring, which is a five-membered ring containing two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom . The molecule also contains a fluorobenzoyl group, which is a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine and isoxazole rings, and the introduction of the fluorobenzoyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the carbonyl group in the fluorobenzoyl moiety might be susceptible to nucleophilic attack, and the isoxazole ring might participate in various reactions depending on the position of the attack and the type of reagent used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms will influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. If it’s similar to other fluorobenzoyl compounds, it might cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

(2-fluorophenyl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)16-10-14(19-22-16)15-8-5-9-20(15)17(21)12-6-3-4-7-13(12)18/h3-4,6-7,10-11,15H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRHVMGDVZNODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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